3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell signaling pathways and cellular functions . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
3-{3-[ethyl(phenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl(phenyl)amino group and sulfanylidene moiety contribute to its unique properties compared to other pyrido[2,3-d]pyrimidine derivatives.
Properties
Molecular Formula |
C18H20N4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-2-21(14-8-4-3-5-9-14)12-7-13-22-17(23)15-10-6-11-19-16(15)20-18(22)24/h3-6,8-11H,2,7,12-13H2,1H3,(H,19,20,24) |
InChI Key |
UDTXNKWLXXEPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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